Erythromycylamine
Overview
Description
Erythromycylamine is a macrolide antibiotic . It has antibacterial activity against most Gram-positive cocci and M. catarrhalis .
Synthesis Analysis
Erythromycylamine is synthesized by the condensation of 9 (S)-erythromycylamine with 2-(2-methoxyethoxy)-acetaldehyde . The synthesis of erythromycins, including erythromycylamine, has been a significant synthetic target in the past, and modern synthetic organic chemistry has evolved to address these challenges with new, improved strategies and methods .
Molecular Structure Analysis
The molecular formula of Erythromycylamine is C37H70N2O12 . The Erythromycylamine molecule contains a total of 123 bond(s). There are 53 non-H bond(s), 1 multiple bond(s), 7 rotatable bond(s), 1 double bond(s), 2 six-membered ring(s), 1 ester(s) (aliphatic), 1 primary amine(s) (aliphatic), 1 tertiary amine(s) (aliphatic), 5 hydroxyl group(s), 3 secondary alcohol(s), 2 tertiary alcohol(s), and 5 ether(s) .
Chemical Reactions Analysis
While specific chemical reactions involving Erythromycylamine are not detailed in the search results, it’s important to note that many synthetic transformations are centered on the alteration of oxidation states . These redox processes frequently pass through intermediates with short life-times, making their study challenging .
Physical And Chemical Properties Analysis
The physical and chemical properties of Erythromycylamine include a molecular weight of 734.96, and a molecular formula of C37H70N2O12 . More detailed properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, #H bond acceptors, #H bond donors, #Freely Rotating Bonds, #Rule of 5 Violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), Polar Surface Area, Polarizability, Surface Tension, and Molar Volume are not available in the search results .
Scientific Research Applications
Antimicrobial Activity
Erythromycylamine and its derivatives have been extensively studied for their antimicrobial properties. A series of 9-N-alkyl derivatives of erythromycylamine showed significant in vitro and in vivo antimicrobial activity. Particularly, 9-N-(1-propyl)erythromycylamine (LY281389) was identified as a highly efficacious derivative. These findings suggest the potential of erythromycylamine derivatives in treating various infections (Kirst et al., 1990).
Pharmacokinetics and Bioequivalence Studies
The pharmacokinetics of erythromycylamine, particularly its detection in human plasma, has been a subject of research. Liu et al. (2008) developed a sensitive liquid chromatographic-electrospray ionization mass spectrometric method for determining erythromycylamine in human plasma. This method has been applied in bioequivalence studies of dirithromycin, highlighting the importance of erythromycylamine in pharmacological research (Liu et al., 2008).
Ribosome Binding Studies
Research by Vince et al. (1976) focused on the binding of N-substituted erythromycylamines to ribosomes. They determined the association and dissociation constants for the binding of erythromycin derivatives to Escherichia coli ribosomes. This study has implications for understanding the molecular interactions and mechanisms of action of erythromycin and its derivatives (Vince et al., 1976).
Synthesis and Structural Studies
Research has also focused on the synthesis of erythromycylamine and its structural identification. For instance, Zhang Wei (2011) discussed the synthesis of erythromycylamine from erythromycin A and its subsequent use in producing dirithromycin. The structural characterization of these compounds is crucial for understanding their pharmacological properties (Zhang Wei, 2011).
Liver Toxicity Studies
Rawat et al. (2016) used 1H NMR-based serum metabolomics to reveal erythromycin-induced liver toxicity in albino Wistar rats. This study provided insights into the metabolic changes associated with erythromycin-induced hepatotoxicity, contributing to a betterunderstanding of the potential side effects and risks associated with erythromycin and its derivatives, such as erythromycylamine (Rawat et al., 2016).
Analytical Method Development
A study by Dong-hua (2009) highlighted the development of a liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for the determination of erythromycylamine in human plasma. This method proved to be highly sensitive and specific, suitable for clinical investigations of erythromycylamine pharmacokinetics (Di Dong-hua, 2009).
Ultrawave-Mediated Synthesis
Zhang et al. (2005) reported the ultrawave-mediated reduction of erythromycin A 9(E)-oxime to 9(S)-erythromycylamine, demonstrating a more convenient and effective approach for synthesizing this compound. This innovative synthesis method could have significant implications for the production of erythromycylamine and related compounds (Weige Zhang et al., 2005).
Improvement of Synthetic Technology
Fan Ju-zheng (2008) worked on improving the synthetic technology of (9S)-Erythromycylamine. This research aimed at enhancing the yield and efficiency of the synthesis process, making it more suitable for industrial production (Fan Ju-zheng, 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3R,4S,5S,6R,7R,9R,10S,11S,12R,13S,14R)-10-amino-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H70N2O12/c1-14-25-37(10,45)30(41)20(4)27(38)18(2)16-35(8,44)32(51-34-28(40)24(39(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-32,34,40-42,44-45H,14-17,38H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLJRCAJSCMIND-JCTYMORFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)N)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H]([C@H]([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)N)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H70N2O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180750 | |
Record name | Erythromycin, 9-amino-9-deoxo-, (9S)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00180750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
735.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(9S)-9-Amino-9-deoxoerythromycin | |
CAS RN |
26116-56-3 | |
Record name | Erythromycylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26116-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9(S)-Erythromycylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026116563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erythromycin, 9-amino-9-deoxo-, (9S)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00180750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (9S)-9-amino-9-deoxyerythromycin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.835 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9(S)-ERYTHROMYCYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX9KV1OMA4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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